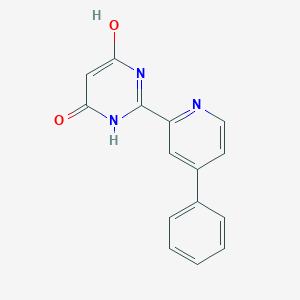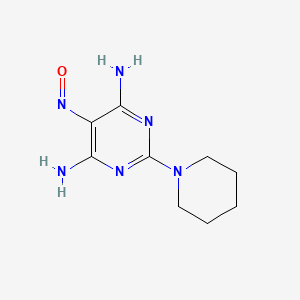
5-Nitroso-2-(piperidin-1-yl)pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with nitroso and piperidyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine typically involves the reaction of 2,4,6-triaminopyrimidine with sodium nitrite in dilute acetic acid . The process begins with the preparation of 2,4,6-triaminopyrimidine, which is then treated with sodium nitrite to introduce the nitroso group at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine can undergo several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The piperidyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-nitro-2-(1-piperidyl)pyrimidine-4,6-diamine.
Reduction: 5-amino-2-(1-piperidyl)pyrimidine-4,6-diamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The piperidyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-nitroso-2,4,6-triaminopyrimidine: Similar structure but lacks the piperidyl group.
2-(1-piperidyl)pyrimidine-4,6-diamine: Similar structure but lacks the nitroso group.
Uniqueness
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine is unique due to the presence of both the nitroso and piperidyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
19791-46-9 |
|---|---|
Formule moléculaire |
C9H14N6O |
Poids moléculaire |
222.25 g/mol |
Nom IUPAC |
5-nitroso-2-piperidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C9H14N6O/c10-7-6(14-16)8(11)13-9(12-7)15-4-2-1-3-5-15/h1-5H2,(H4,10,11,12,13) |
Clé InChI |
UDLVGEHHKVEDQE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=C(C(=N2)N)N=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


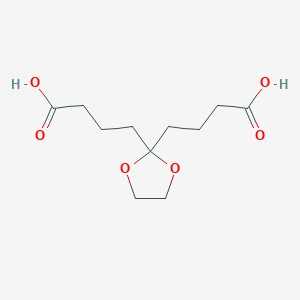
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
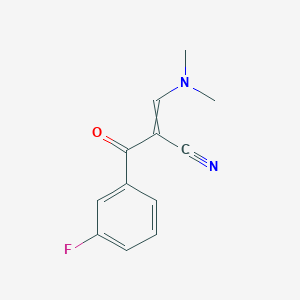


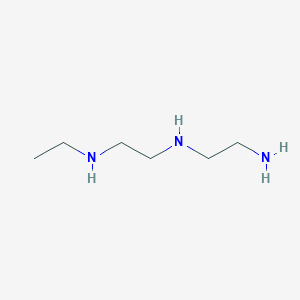
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)
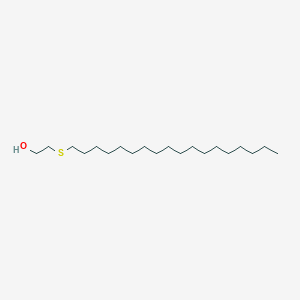
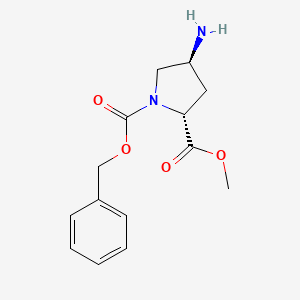
![Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14002530.png)
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)
